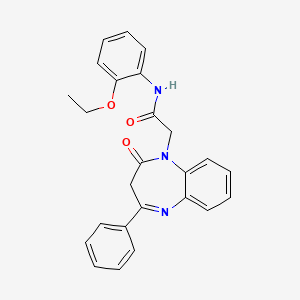![molecular formula C15H18ClNO4S B2729166 Benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 2138392-11-5](/img/structure/B2729166.png)
Benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a heterocyclic compound with a bicyclic structure. It contains a seven-membered ring incorporating oxygen and nitrogen atoms. The molecular formula is C₉H₁₀ClNO₄S , and its molecular weight is approximately 266.69 g/mol .
Synthesis Analysis
The synthesis of this compound involves several steps, but one common route is through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles. This reaction forms the bicyclic core structure. Additionally, enantiomerically enriched derivatives can be prepared, making them useful chirons for asymmetric synthesis of various natural products and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic system with a benzyl group attached to the nitrogen atom. The chlorine and sulfonyl groups are also present, contributing to its overall reactivity and properties .
Chemical Reactions Analysis
- Ring Opening Reactions : Due to its bicyclic structure, 7-oxanorbornanes like this compound permit diverse chemodiversity through highly stereoselective ring-opening reactions. These reactions can lead to the formation of various functionalized derivatives .
- Polymerization : 7-oxanorbornanes can generate useful polymers upon ring openings, especially when alkyl-substituted derivatives are involved .
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Drug Design
The stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams from benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate derivatives highlights the compound's utility as a starting material for creating complex molecular architectures. This process involves hydrogenolysis and intramolecular nucleophilic substitution, leading to compounds that are significant in drug design due to their structural uniqueness and potential biological activity (Mollet, D’hooghe, & Kimpe, 2012).
Conformationally Constrained Amino Acids
The synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids showcases another innovative use of this compound, particularly in creating glutamic acid analogues. These constrained structures are valuable for understanding the role of conformational flexibility in biological activity and for designing more stable and selective drugs (Hart & Rapoport, 1999).
Novel Analogues of Bioactive Compounds
Research also extends to the synthesis of enantiopure analogues of 3-hydroxyproline from this compound derivatives. These analogues represent a step forward in the design of novel therapeutics, providing insights into the relationship between molecular structure and pharmacological efficacy (Avenoza et al., 2002).
Aza-Diels-Alder Reactions in Aqueous Solution
The compound's derivatives have been used in Aza-Diels-Alder reactions to synthesize methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, demonstrating the versatility of this compound in facilitating complex cycloadditions. This method opens new pathways for constructing biologically active molecules with high stereochemical precision (Waldmann & Braun, 1991).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl 1-(chlorosulfonylmethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S/c16-22(19,20)11-15-8-6-13(7-9-15)17(15)14(18)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMVVKYINNUZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N2C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2729089.png)

![(3-Pyrazol-1-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2729093.png)
![N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2729094.png)


![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2729098.png)


![3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2729105.png)

